molecular formula C20H16O10 B1233702 Physodalic acid CAS No. 90689-60-4

Physodalic acid

Cat. No.: B1233702
CAS No.: 90689-60-4
M. Wt: 416.3 g/mol
InChI Key: SKXNIRUDASOCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physodalic acid is a carbonyl compound.

Scientific Research Applications

Mutagenicity and Antimutagenicity

  • Mutagenicity Studies : Physodalic acid exhibited mutagenic effects in the Ames Salmonella/microsome assay, indicating its potential to cause genetic mutations (Shibamoto & Wei, 1984).
  • Antimutagenic Properties : It also demonstrated antimutagenic properties against certain mutagens, highlighting its potential role in mutagenicity inhibition (Osawa et al., 1991).

Ecological and Environmental Impact

  • Response to Environmental Changes : this compound levels in lichens vary in response to environmental stress, such as heavy metal pollution, indicating its role as a biomarker in environmental studies (Białońska & Dayan, 2005).

Medical Potential

  • Antibacterial and Antioxidant Activities : Studies on Hypogymnia physodes, which contains this compound, reveal its antibacterial, antioxidant, and potential anticancer properties, suggesting its medicinal relevance (Studzińska-Sroka & Zarabska-Bożjewicz, 2019).
  • Anti-proliferative Activity : this compound shows anti-proliferative activity against cancer cell lines, indicating its potential use in cancer treatment (Stojanović et al., 2014).

Metal Homeostasis

  • Metal Adsorption and Homeostasis : It affects metal adsorption in lichens and is involved in the regulation of metal homeostasis, highlighting its ecological significance (Hauck & Huneck, 2006).

Properties

CAS No.

90689-60-4

Molecular Formula

C20H16O10

Molecular Weight

416.3 g/mol

IUPAC Name

4-(acetyloxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid

InChI

InChI=1S/C20H16O10/c1-7-4-12(23)10(5-21)17-13(7)20(27)30-18-11(6-28-9(3)22)15(24)14(19(25)26)8(2)16(18)29-17/h4-5,23-24H,6H2,1-3H3,(H,25,26)

InChI Key

SKXNIRUDASOCCN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C)O)C(=O)O)C)C=O)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C)O)C(=O)O)C)C=O)O

90689-60-4

Synonyms

physodalic acid
physodic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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